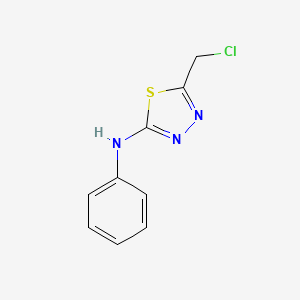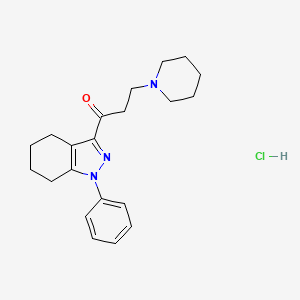
1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride is a chemical compound with the molecular formula C21H28ClN3O and a molecular weight of 373.93 g/mol . This compound is known for its unique structure, which includes a piperidine ring and an indazole moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride typically involves the following steps:
Formation of the Indazole Moiety: This step involves the cyclization of appropriate precursors to form the indazole ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the indazole and piperidine moieties with the propanone backbone under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Analyse Des Réactions Chimiques
1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds include other indazole derivatives and piperidine-containing molecules. Compared to these compounds, 1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
21484-36-6 |
|---|---|
Formule moléculaire |
C21H28ClN3O |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
1-(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27N3O.ClH/c25-20(13-16-23-14-7-2-8-15-23)21-18-11-5-6-12-19(18)24(22-21)17-9-3-1-4-10-17;/h1,3-4,9-10H,2,5-8,11-16H2;1H |
Clé InChI |
MPPUCDDPCCEQKW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(=O)C2=NN(C3=C2CCCC3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


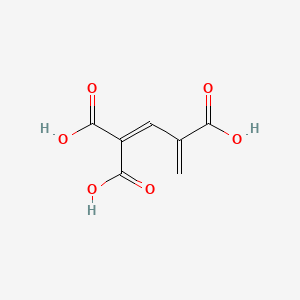

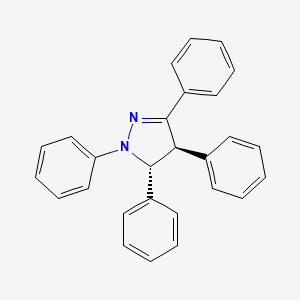
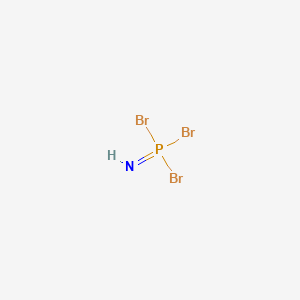
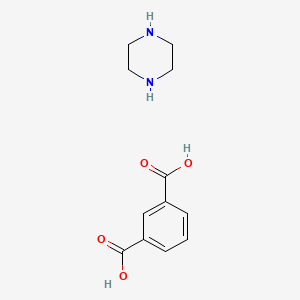


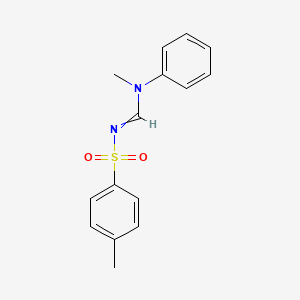
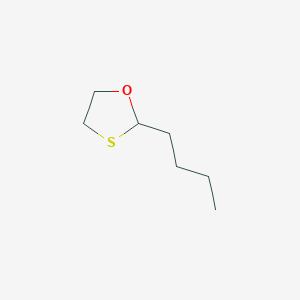
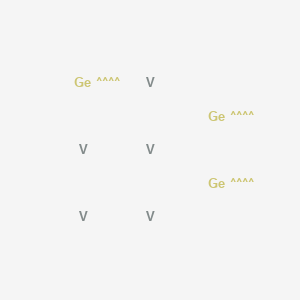
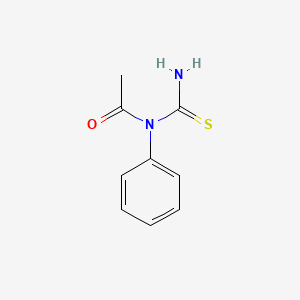

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
